molecular formula C14H15N3O3S B3144411 Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 551920-92-4

Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B3144411
CAS No.: 551920-92-4
M. Wt: 305.35 g/mol
InChI Key: FLESTKZWRARSDX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by:

  • Position 2 substitution: A methylsulfanyl (–S–CH₃) group, contributing moderate electron-donating effects.
  • Position 5 substitution: An ethyl carboxylate (–COOEt), enhancing solubility and reactivity.

This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases or enzymes. Below, we compare its properties with structurally related pyrimidine derivatives.

Properties

IUPAC Name

ethyl 4-(3-aminophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-5-9(15)7-10/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESTKZWRARSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176044
Record name Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551920-92-4
Record name Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551920-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the aminophenoxy and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Substituent Variations at Position 4

Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate ()
  • Position 4: 4-amino (–NH₂) group.
  • Position 2 : Phenacylsulfanyl (–S–CO–C₆H₅), introducing aromatic and ketone functionalities.
  • Key differences: The absence of a phenoxy linker reduces hydrogen-bonding capacity compared to the target compound. The phenacylsulfanyl group may increase steric bulk, affecting binding pocket compatibility .
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
  • Position 4: Benzylamino group (–NH–CH₂–C₆H₃(Cl)(OMe)), combining lipophilic (Cl) and polar (OMe) substituents.
  • The lack of a direct phenoxy linkage alters conformational flexibility .
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate ()
  • Position 4 : Methyl group (–CH₃).
  • Position 6: 4-Phenoxyphenylamino (–NH–C₆H₄–O–C₆H₅), introducing a bulky aromatic substituent.

Substituent Variations at Position 2

Ethyl 2-(methylsulfonyl)-pyrimidine-5-carboxylate ()
  • Position 2 : Methylsulfonyl (–SO₂–CH₃), a strong electron-withdrawing group.
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate ()
  • Position 2 : Phenyl group (–C₆H₅).
  • Position 4 : 4-Methylphenylsulfanyl (–S–C₆H₄–CH₃).
  • The 4-methylphenylsulfanyl group adds hydrophobicity, which may improve logP values .

Core Structural Modifications

Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives ()
  • Core structure: Fused thiophene-pyrimidinone ring.
  • Key differences : The fused thiophene enhances planarity and rigidity, favoring intercalation with DNA or flat enzyme pockets. However, this reduces synthetic accessibility compared to the target compound’s simpler pyrimidine core .

Molecular Weight and Solubility

Compound (Reference) Molecular Weight Key Substituents Solubility Profile
Target Compound ~350 g/mol 3-Aminophenoxy, –S–CH₃, –COOEt Moderate (polar groups)
Ethyl 4-amino-2-phenacylsulfanyl () ~345 g/mol –NH₂, –S–CO–C₆H₅, –COOEt Low (aromatic bulk)
Ethyl 4-(methylsulfonyl) () ~320 g/mol –SO₂–CH₃, –COOEt High (polar sulfonyl)

Reactivity and Stability

  • Methylsulfanyl (–S–CH₃) : Susceptible to oxidation to sulfoxide/sulfone (e.g., ), but offers nucleophilic sulfur for cross-coupling reactions.
  • 3-Aminophenoxy: Enhances stability under acidic conditions compared to ester or amide linkages (e.g., ).

Biological Activity

Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 551920-92-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and pharmacological data.

  • Molecular Formula : C14H15N3O3S
  • Molar Mass : 305.35 g/mol
  • Synonyms : this compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on soft antimicrobial agents have shown that structural modifications can enhance their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for such compounds can be as low as 1 µg/mL, demonstrating potent activity against Gram-positive bacteria .

Anticancer Activity

Preliminary studies suggest that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, although specific data on this compound's effects remain limited.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing physiologically based pharmacokinetic (PBPK) modeling can provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. Such modeling approaches have been successfully applied to related compounds to predict human equivalent concentrations and potential toxicity profiles .

Case Studies and Research Findings

  • Antimicrobial Activity : A study focused on soft antimicrobial agents highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing that modifications in the alkyl chain length and functional groups significantly affect antimicrobial efficacy .
  • Anticancer Research : Various studies have explored the anticancer potential of pyrimidine derivatives. One notable study demonstrated that certain modifications could enhance cytotoxicity against specific cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer properties.
  • Pharmacokinetic Modeling : Research involving PBPK modeling has provided a framework for understanding how similar compounds behave in biological systems. This approach allows for extrapolation of animal data to human settings, which is vital for assessing safety and efficacy in clinical applications .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and esterification. Key steps include:

  • Pyrimidine ring formation : Use a Biginelli-like condensation with thiourea derivatives to introduce the methylsulfanyl group at position 2 .
  • Phenoxy substitution : React the intermediate with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to install the 3-aminophenoxy group at position 4 .
  • Esterification : Protect the carboxylic acid group with ethyl chloroformate in anhydrous dichloromethane . Optimization involves controlling solvent polarity (e.g., DMSO for enhanced nucleophilicity), temperature (60–100°C), and catalyst selection (e.g., DMAP for esterification efficiency) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfanyl at δ 2.5–3.0 ppm for S–CH₃; aromatic protons of 3-aminophenoxy at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrimidine ring and 3-aminophenoxy group (e.g., 45–60° observed in analogs) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~348) .

Q. How do the functional groups (ester, methylsulfanyl, aminophenoxy) influence reactivity in further derivatization?

  • Ester group : Hydrolyzes to a carboxylic acid under acidic/basic conditions for coupling reactions (e.g., amide formation with EDCl/HOBt) .
  • Methylsulfanyl : Susceptible to oxidation (e.g., H₂O₂/CH₃COOH yields sulfonyl derivatives) or nucleophilic displacement (e.g., with amines for SAR studies) .
  • 3-Aminophenoxy : Participates in diazotization or Schiff base formation for bioconjugation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrimidine ring functionalization?

Regioselectivity at positions 2 and 4 is governed by electronic effects:

  • Position 2 (methylsulfanyl) : Electron-withdrawing thiomethyl groups stabilize intermediates during cyclization .
  • Position 4 (3-aminophenoxy) : Nucleophilic aromatic substitution favors para/ortho positions due to amine-directed activation . Computational studies (DFT) on analogs show lower activation energy for substitutions at these positions compared to others .

Q. How can biological activity assays be designed to evaluate kinase inhibition or antimicrobial potential?

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2) at 1–10 µM compound concentrations. Measure IC₅₀ via dose-response curves .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC values compared to control antibiotics (e.g., ciprofloxacin) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Validate assay conditions : Check for variations in cell lines (e.g., HeLa vs. HEK293), solvent effects (DMSO tolerance <1%), and positive controls .
  • Dose-response consistency : Replicate results across ≥3 independent experiments with statistical analysis (e.g., ANOVA, p <0.05) .

Q. What structure-activity relationship (SAR) trends are observed in pyrimidine-based analogs?

Key SAR findings from comparable compounds include:

  • Methylsulfanyl replacement : Substitution with sulfonyl groups reduces cytotoxicity but improves solubility .
  • 3-Aminophenoxy modification : Electron-donating groups (e.g., –OCH₃) enhance kinase binding affinity by 2–3 fold .
  • Ester vs. carboxylate : Free carboxylic acids show higher potency but poorer bioavailability .

Q. Which computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Analyze binding poses for hydrogen bonds with the aminophenoxy group .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C (TGA data from analogs). Store at –20°C in amber vials .
  • Hydrolytic sensitivity : Ester hydrolysis accelerates at pH >8.0; use buffered solutions (pH 6–7) for in vitro assays .

Q. How can regioselectivity challenges in multi-step syntheses be mitigated?

  • Protecting groups : Temporarily block the 3-aminophenoxy group with Boc to prevent side reactions during esterification .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to ensure selective arylations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Reactant of Route 2
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Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

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